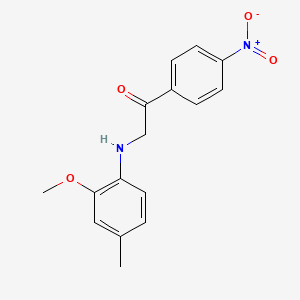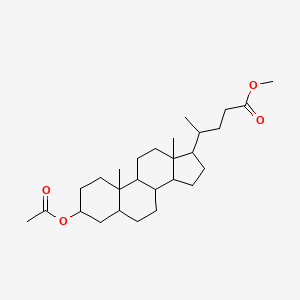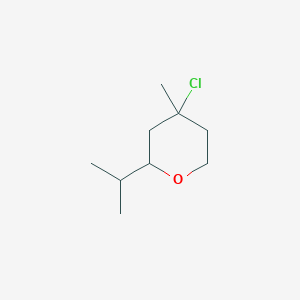
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- is an organic compound with the molecular formula C5H9ClO. It is a derivative of tetrahydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of 4-chlorotetrahydropyran with isopropylmagnesium chloride under controlled conditions. This reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
2-(Chloromethyl)tetrahydropyran: A similar compound with a chloromethyl group instead of a chlorotetrahydro group.
4-Ethynyltetrahydro-2H-pyran: A derivative with an ethynyl group.
Uniqueness: 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
57094-36-7 |
|---|---|
Molekularformel |
C9H17ClO |
Molekulargewicht |
176.68 g/mol |
IUPAC-Name |
4-chloro-4-methyl-2-propan-2-yloxane |
InChI |
InChI=1S/C9H17ClO/c1-7(2)8-6-9(3,10)4-5-11-8/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
JXPIKZZNCXMZTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC(CCO1)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


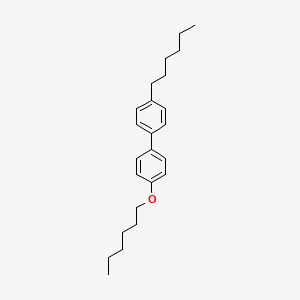
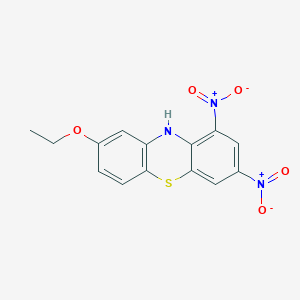

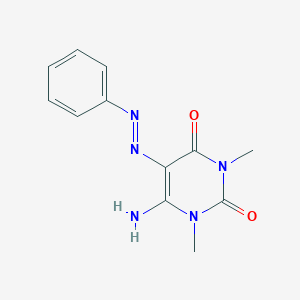
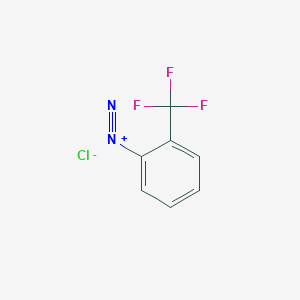
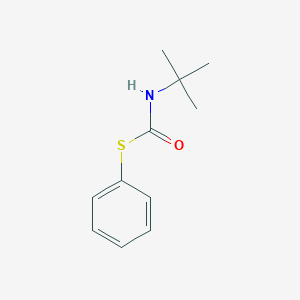
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)
